Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate

Catalog No.
S3187212
CAS No.
2034541-11-0
M.F
C19H22N2O3S
M. Wt
358.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbam...

CAS Number

2034541-11-0

Product Name

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate

IUPAC Name

methyl 4-[(4-cyclohexyl-1,3-thiazol-2-yl)methylcarbamoyl]benzoate

Molecular Formula

C19H22N2O3S

Molecular Weight

358.46

InChI

InChI=1S/C19H22N2O3S/c1-24-19(23)15-9-7-14(8-10-15)18(22)20-11-17-21-16(12-25-17)13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,20,22)

InChI Key

DQAJYGCAONPNME-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NC(=CS2)C3CCCCC3

solubility

not available

Crystallography and Material Science

Application Summary: The compound has been studied for its crystal structure . The understanding of the crystal structure of such compounds is crucial in material science, particularly in the design of new materials with desired properties.

Method of Application: The crystal structure was determined using X-ray diffraction techniques . The compound was synthesized by reacting 2,6-di-tert-butylphenol with methyl 4-formylbenzoate in the presence of piperidine . The reaction was carried out at 418.15 K for 14 hours .

Results and Outcomes: The crystal structure was successfully determined, and the compound was found to crystallize in the monoclinic system with space group P21/n . The asymmetric unit of the title structure consists of a methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate molecule .

Environmental Science and Bioremediation

Application Summary: A similar compound, Bensulfuron-methyl, a sulfonylurea herbicide, has been investigated for its degradation behavior in soils . This study is crucial in environmental science, particularly in understanding the detoxification and management of environmental contaminants.

Method of Application: The degradation of Bensulfuron-methyl in soils was studied through biotic and abiotic modes (biodegradation and hydrolysis) . The herbicide was extracted using solid-liquid extraction, followed by analysis using GC-MS and UV-visible spectrophotometry .

Results and Outcomes: The main metabolites observed were pyrimidinamine [149 m/z] and benzylsulfonamide [182 m/z] . The rate of biodegradation achieved by Aspergillus niger and Penicillium chrysogenum was 95% and 71%, respectively . The maximal decline in Bensulfuron-methyl concentration through hydrolysis was 48% . Furthermore, hydrolytic elimination was also evaluated based on time and pH .

Crystal Structure Analysis

Application Summary: The crystal structure of a similar compound, methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate, has been reported . The understanding of the crystal structure of such compounds is crucial in material science, particularly in the design of new materials with desired properties.

Method of Application: The crystal structure was determined using X-ray diffraction techniques . The compound was synthesized and then subjected to X-ray diffraction to determine its crystal structure .

Results and Outcomes: The crystal structure was successfully determined, and the compound was found to crystallize in the monoclinic system . The asymmetric unit of the title structure consists of a methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate molecule .

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate is a complex organic compound characterized by its unique structure, which includes a benzoate moiety linked to a cyclohexylthiazole group via a carbamoyl connection. This compound features a methyl group attached to the nitrogen atom of the thiazole ring and is notable for its potential biological applications. The thiazole ring is a five-membered heterocyclic compound containing sulfur and nitrogen, which contributes to the compound's chemical properties and biological activity.

The chemical reactivity of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate can be attributed to the presence of functional groups such as the amide (–CO–NH–) and ester (–COO–) linkages. These groups can participate in various reactions, including:

  • Hydrolysis: The ester bond can undergo hydrolysis in the presence of water, leading to the formation of the corresponding acid and alcohol.
  • Amidation: The amide bond can be involved in reactions with nucleophiles, potentially forming new amides.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity.

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate exhibits potential biological activities that make it a subject of interest in medicinal chemistry. Compounds with similar structures have been studied for their:

  • Antimicrobial Properties: Thiazole derivatives are often evaluated for their ability to inhibit bacterial and fungal growth.
  • Anticancer Activity: Some thiazole-containing compounds have shown promise in targeting cancer cells through various mechanisms.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases like cancer or infections.

The synthesis of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate typically involves several steps:

  • Formation of Thiazole Ring: The initial step may involve synthesizing the thiazole moiety through cyclization reactions involving appropriate precursors.
  • Carbamoylation: The thiazole derivative is then reacted with an isocyanate or carbamoyl chloride to introduce the carbamoyl group.
  • Esterification: Finally, the product can be esterified with methyl 4-hydroxybenzoate to form the desired methyl ester.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.

Methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting infections or cancer.
  • Agricultural Chemistry: Similar compounds are often explored as agrochemicals for pest control due to their antimicrobial properties.
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific properties.

Studies on the interactions of methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate with biological targets are crucial for understanding its mechanism of action. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how strongly the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level, which may involve inhibition or activation of biological pathways.
  • Toxicity Assessments: Understanding any potential adverse effects on human cells or ecological systems.

These studies inform further development and application strategies for this compound.

Several compounds share structural similarities with methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate, which can provide insights into its uniqueness and potential applications:

Compound NameStructureUnique Features
Methyl 4-(chloromethyl)benzoateC9H9ClO2Contains a chloromethyl group instead of thiazole; used as an intermediate in organic synthesis.
Methyl 4-amino-6-(trifluoromethyl)pyridineC8H8F3NPyridine instead of thiazole; exhibits different biological activities related to fluorinated compounds.
Methyl 4-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)benzoateC19H24O3Features a unique cyclohexadiene moiety; studied for its antioxidant properties.

The inclusion of thiazole and cyclohexane rings in methyl 4-(((4-cyclohexylthiazol-2-yl)methyl)carbamoyl)benzoate distinguishes it from these similar compounds, potentially enhancing its biological activity and application scope.

XLogP3

3.8

Dates

Last modified: 08-18-2023

Explore Compound Types